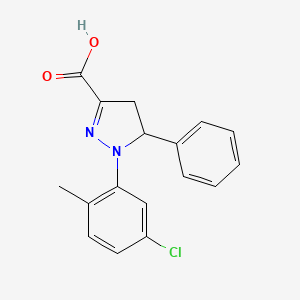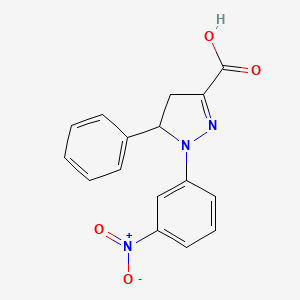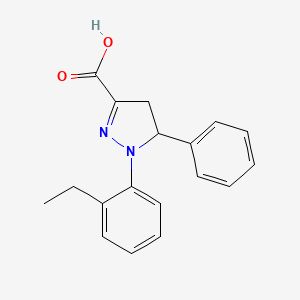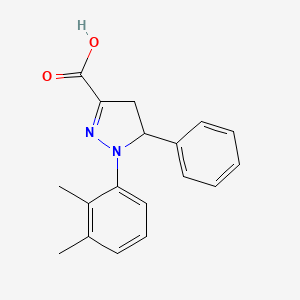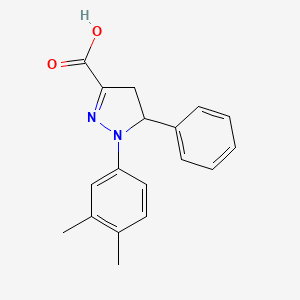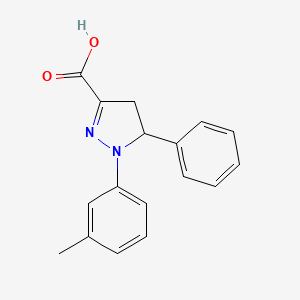
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (MPCA) is an organic compound that has been widely studied for its scientific research applications and its potential for laboratory experiments. MPCA is a pyrazole derivative with a unique structure that can be used for a variety of purposes, including drug design, medical research, and chemical synthesis.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been widely studied for its potential scientific research applications. It has been used as a ligand for the binding of metal ions, as a molecular probe for the study of enzyme systems, and as a reagent for the synthesis of other compounds. 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has also been used for the synthesis of polymers and materials for use in drug delivery systems. Additionally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used for the synthesis of polymers and materials for use in tissue engineering, as well as for the synthesis of polymers and materials for use in drug delivery systems.
Mecanismo De Acción
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is known to interact with a variety of molecules, including proteins, enzymes, and metal ions. The exact mechanism of action of 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is still not fully understood, but it is believed to bind to enzymes and proteins to form complexes that can alter their activity. Additionally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can bind to metal ions and form complexes that can affect their solubility and reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid have been studied in several animal models. In mice, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to reduce inflammation and promote wound healing. Additionally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. In rats, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to reduce the accumulation of fat in the liver, as well as to reduce the levels of cholesterol in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for laboratory experiments. It is relatively stable, and its synthesis can be easily controlled. Additionally, it can be used for a variety of purposes, including drug design, medical research, and chemical synthesis. However, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid also has several limitations for laboratory experiments. It is not soluble in water, and it is not readily available in large quantities. Additionally, its synthesis can be difficult to control, and it can be difficult to obtain consistent results.
Direcciones Futuras
There are several potential future directions for 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. It could be used as a ligand in the study of metal ion binding, as a reagent for the synthesis of other compounds, and as a molecular probe for the study of enzyme systems. Additionally, it could be used for the synthesis of polymers and materials for use in tissue engineering, drug delivery systems, and other medical applications. Finally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid could be used for the development of new drugs and drug delivery systems.
Métodos De Síntesis
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and oxidation reactions. The most common synthesis method involves the condensation of 3-methylphenylacetic acid and phenylhydrazine to form 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This reaction can be catalyzed by either an acid or a base, and the reaction rate can be increased by the addition of a catalyst such as p-toluenesulfonic acid. The yield of the reaction is typically high and can be further increased by the addition of a solvent such as methanol or ethanol.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-5-9-14(10-12)19-16(11-15(18-19)17(20)21)13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOXIMMLOTVZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)
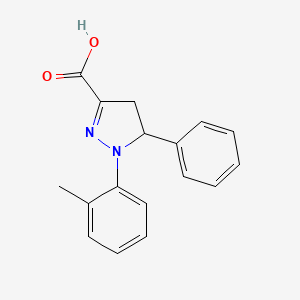

![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
